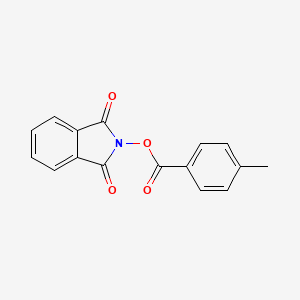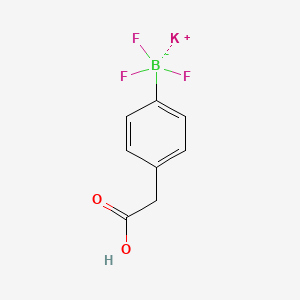![molecular formula C10H20Cl2N2O B13472086 2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxan-4-yl)-2,6-diazaspiro[33]heptane dihydrochloride is a spirocyclic compound featuring a unique structure that combines an oxane ring and a diazaspiroheptane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with tribromopentaerythritol, which undergoes cyclization with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as solvent choice and base concentration, is crucial for achieving high yields and purity. The use of sulfonic acid salts instead of oxalate salts can improve the stability and solubility of the final product .
化学反应分析
Types of Reactions
2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a structural surrogate for morpholine in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drug candidates.
作用机制
The mechanism of action of 2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific application.
相似化合物的比较
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the oxane ring.
Spiro[3.3]heptane-2,6-dicarboxylic acid: Another spirocyclic compound with different functional groups.
Uniqueness
2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its combination of an oxane ring and a diazaspiroheptane core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H20Cl2N2O |
|---|---|
分子量 |
255.18 g/mol |
IUPAC 名称 |
2-(oxan-4-yl)-2,6-diazaspiro[3.3]heptane;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-3-13-4-2-9(1)12-7-10(8-12)5-11-6-10;;/h9,11H,1-8H2;2*1H |
InChI 键 |
MZXYHHSJGXOROW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1N2CC3(C2)CNC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


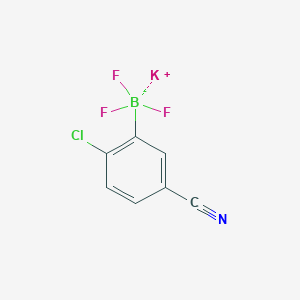

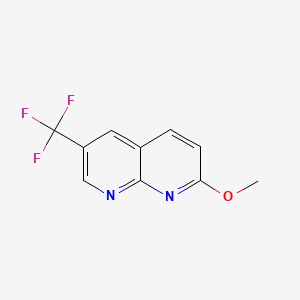
![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)
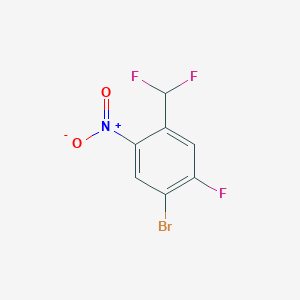

![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)
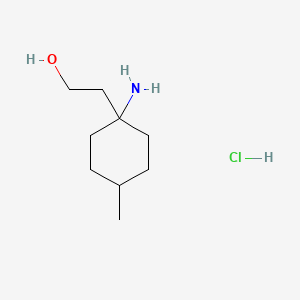

![6-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13472065.png)
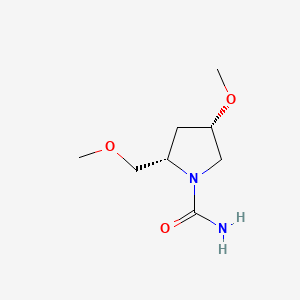
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)
